molecular formula C11H12BrNO2 B2498970 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine CAS No. 1994789-50-2

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

Cat. No.: B2498970
CAS No.: 1994789-50-2
M. Wt: 270.126
InChI Key: IGMZLQZKQASGGI-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine is an organic compound that features a brominated furan ring attached to a piperidine structure with a methylene group

Preparation Methods

The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable piperidine derivative. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature . The reaction conditions are mild, and the yield is generally high.

Chemical Reactions Analysis

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has potential as a molecular probe for studying biological systems.

    Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory properties . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine can be compared with other brominated furan derivatives, such as:

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZLQZKQASGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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